molecular formula C13H13NO5 B1585311 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid CAS No. 200126-82-5

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid

Cat. No. B1585311
M. Wt: 263.25 g/mol
InChI Key: PGHXVUXXQIGFAM-UHFFFAOYSA-N
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Description

“4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid” is a chemical compound with the CAS number 106270-31-9 . It has several synonyms, including “3-{N-[4-(ethoxycarbonyl)phenyl]carbamoyl}propanoic acid”, “Bernsteinsaeure-mono-<4-aethoxycarbonyl-anilid>”, and "N-(4-ethoxycarbonyl-phenyl)-succinamic acid" .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Synthesis and Characterization

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid derivatives are synthesized and characterized through various techniques, providing a foundation for exploring their biological and physical properties. For instance, the synthesis of related compounds, characterization through spectroscopic methods, and structural analysis via crystallography have been reported, indicating their utility as building blocks in the synthesis of biologically active compounds and for studying interactions with DNA and proteins (Sirajuddin et al., 2015), (Tolstoluzhsky et al., 2008).

Biological Activities

Research into the biological activities of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid derivatives shows promising results in areas such as anticancer, antimicrobial, and antioxidant activities. Studies demonstrate their potential as antitumor agents, the efficacy in DNA interaction suggesting intercalative binding modes, and significant antioxidant properties comparable to standard antioxidants (Zayed et al., 2019), (El-Hashash et al., 2015).

Antimicrobial and Antitumor Applications

Derivatives of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid have been synthesized for the purpose of evaluating their antimicrobial and antitumor potential. These studies highlight the compound's utility in creating heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial effects and potential for novel cancer treatments (El-Hashash et al., 2014).

Chemical Reactivity and Synthesis of Heterocyclic Compounds

The reactivity of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid in the synthesis of a variety of heterocyclic compounds has been explored, demonstrating its versatility as a precursor in organic synthesis. This includes the preparation of novel heterocyclic structures with potential pharmaceutical applications, showcasing the compound's importance in medicinal chemistry (Salem et al., 2014).

Antioxidant Activity Analysis

The antioxidant activity of derivatives of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid has been analyzed using quantum-chemistry descriptors and molecular docking. These studies provide insight into the molecular mechanisms underlying their antioxidant properties, offering a basis for the development of novel antioxidants (Ardjani & Mekelleche, 2016).

Hemostatic Activity Research

Investigations into the hemostatic activity of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid derivatives have identified compounds with significant effects on blood coagulation. This highlights the potential therapeutic value of these compounds in managing bleeding disorders (Pulina et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHXVUXXQIGFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308075
Record name 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid

CAS RN

200126-82-5
Record name 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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